6-Methoxy-L-tryptophan methyl ester HCl
CAS No.:
Cat. No.: VC19929666
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O3 |
|---|---|
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O3.ClH/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2;/h3-4,6-7,11,15H,5,14H2,1-2H3;1H/t11-;/m0./s1 |
| Standard InChI Key | LNDHRJZZLLESPZ-MERQFXBCSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)OC)N.Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key modifications to the native L-tryptophan framework:
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Methoxy Substitution: A methoxy (-OCH) group at the indole ring’s sixth position, which alters electronic distribution and steric interactions.
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Methyl Esterification: The carboxyl group is esterified with a methyl group, enhancing lipophilicity and protecting the carboxylic acid during synthetic reactions.
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Hydrochloride Salt Formation: The amino group is protonated as a hydrochloride salt, improving crystallinity and storage stability .
The isomeric SMILES notation and IUPAC name methyl (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate hydrochloride encode its stereochemistry, confirming the L-configuration at the alpha-carbon .
Table 1: Molecular Properties of 6-Methoxy-L-Tryptophan Methyl Ester HCl
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.74 g/mol | |
| CAS Number | 107447-04-1 | |
| Purity | ≥95% | |
| XLogP3 | 1.7 (predicted) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6-methoxy-L-tryptophan methyl ester HCl involves multi-step organic transformations:
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Indole Ring Functionalization: Introduction of the methoxy group via electrophilic aromatic substitution using methyl iodide or analogous alkylating agents under basic conditions .
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Esterification: Reaction of the carboxyl group with methanol in the presence of acid catalysts (e.g., HCl) to form the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to protonate the amino group, yielding the hydrochloride salt .
Critical synthetic parameters include temperature control (<0°C during nitration or halogenation steps) and purification via recrystallization from chloroform-methanol mixtures. The process achieves yields of 72–99% for intermediates like 2-bromoindole derivatives .
Reactivity and Derivative Formation
The compound’s functional groups enable diverse reactions:
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Indole Ring Modifications: Electrophilic substitution at the C-2 position, facilitated by the methoxy group’s electron-donating effects . For example, bromination with N-bromosuccinimide (NBS) at −78°C yields 2-bromoindole derivatives in 80% yield .
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Ester Hydrolysis: The methyl ester can be cleaved under acidic (e.g., 2N HCl) or basic conditions to regenerate the carboxylic acid .
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Peptide Coupling: The free amino group participates in diketopiperazine formation with proline or other amino acids, as seen in tryprostatin A analogues .
Pharmacological and Biochemical Implications
Serotonin Pathway Modulation
As a tryptophan analog, this compound influences serotonin biosynthesis. Tryptophan hydroxylase (TPH) converts tryptophan to 5-hydroxytryptophan (5-HTP), a serotonin precursor. The methoxy group may alter TPH binding affinity, potentially modulating serotonin levels in neuronal tissues. Studies suggest its utility in probing serotonin receptor subtypes (e.g., 5-HT, 5-HT) due to structural mimicry.
Anticancer Research
While direct evidence is limited, structurally related tryptophan derivatives exhibit anticancer activity via:
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Cell Cycle Arrest: Inhibition of the G2/M phase transition in tsFT210 cells, as observed in tryprostatin A analogues .
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ABC Transporter Inhibition: Potent inhibition of breast cancer resistance protein (BCRP/ABCG2), enhancing chemotherapeutic efficacy .
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy: -NMR reveals aromatic protons at δ 7.0–7.2 ppm (indole H-4, H-5, H-7) and aliphatic protons at δ 3.6–4.1 ppm (methyl ester -OCH).
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LC-MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 284.74, with fragmentation patterns matching the indole and ester moieties.
Applications in Chemical Biology
Probe Development
The compound serves as a precursor for fluorescent or radiolabeled probes targeting serotonin transporters (SERT). For instance, -labeled derivatives enable positron emission tomography (PET) imaging of serotonin dynamics in vivo.
Peptide Synthesis
Incorporation into cyclic dipeptides (e.g., with L-valine or L-phenylalanine) generates bioactive molecules with enhanced血脑屏障 permeability .
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